5-Methylheptanoic acid

概要

説明

5-Methylheptanoic acid is a medium-chain fatty acid . It is a versatile fatty acid renowned for its potent biocidal properties, making it a popular choice in the biomedical industry .

Molecular Structure Analysis

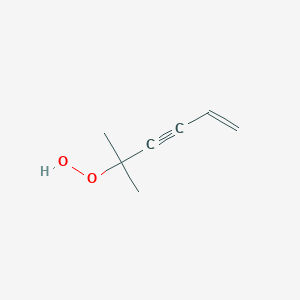

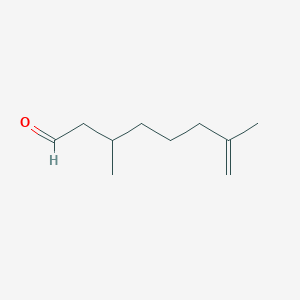

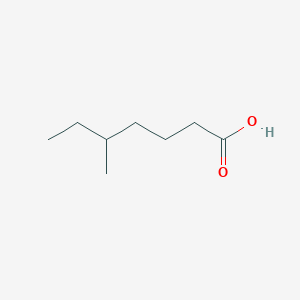

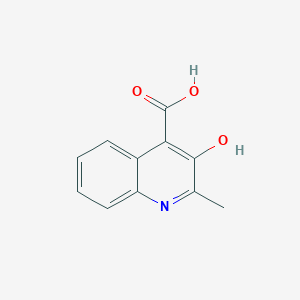

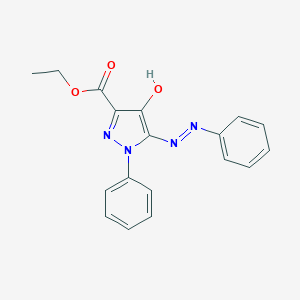

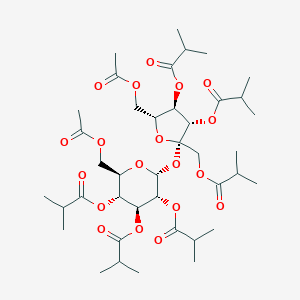

The molecular formula of 5-Methylheptanoic acid is C8H16O2 . The exact mass is 144.115029749 g/mol . The structure includes a carboxylic acid group (-COOH) and a methyl group (-CH3) on the fifth carbon of the heptanoic acid chain .Physical And Chemical Properties Analysis

5-Methylheptanoic acid has a density of 0.9±0.1 g/cm^3, a boiling point of 234.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 40.6±0.3 cm^3, a polar surface area of 37 Å^2, and a molar volume of 155.6±3.0 cm^3 .科学的研究の応用

Environmental Science: Trophic Biomagnification Studies

5-Methylheptanoic acid has been identified in environmental studies, particularly concerning trophic biomagnification. Researchers have used this compound as a marker to understand the accumulation of substances in marine food webs and their potential human health risks .

Biochemistry: Role in Cellular Functions

In biochemistry, 5-Methylheptanoic acid is explored for its role in cellular functions. It’s part of the study of fatty acids and their biochemical properties, which are crucial for understanding metabolic processes and the development of related therapies .

Medicine: Therapeutic Potential

The medical field investigates the therapeutic potential of compounds structurally similar to 5-Methylheptanoic acid. These studies focus on the treatment of various diseases and the development of pharmaceutical applications .

Food Industry: Preservation and Quality Enhancement

5-Methylheptanoic acid’s structural analogs are examined for their preservative qualities in the food industry. Research into phenolic compounds, which share a similar structure, has shown promise in extending the shelf life of perishable foods and enhancing food quality .

Cosmetics: Antioxidant Properties

In the cosmetics industry, compounds with antioxidant properties similar to 5-Methylheptanoic acid are used to protect the skin from oxidative damage. These antioxidants are incorporated into various skincare products to slow down the signs of aging .

Industrial Applications: Material Safety and Handling

The compound is also relevant in industrial applications, where its safety data and handling procedures are critically evaluated. This information is essential for ensuring safe R&D practices in various sectors .

Analytical Chemistry: Interference Identification

5-Methylheptanoic acid has been used in analytical chemistry to identify interference in the analysis of complex chemical mixtures. Its presence helps in calibrating instruments and ensuring the accuracy of analytical results .

Research and Development: Chemical Reactivity

Lastly, the chemical reactivity of 5-Methylheptanoic acid makes it a subject of interest in R&D. Its properties are studied to develop new synthetic pathways and chemical reactions for broader applications .

Safety and Hazards

5-Methylheptanoic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

5-Methylheptanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.

Mode of Action

As a medium-chain fatty acid, it may interact with its targets to influence metabolic processes .

Biochemical Pathways

5-Methylheptanoic acid, as a medium-chain fatty acid, is likely involved in fatty acid metabolism . .

Pharmacokinetics

The pharmacokinetics of 5-Methylheptanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Its bioavailability would be influenced by these properties. As a very hydrophobic molecule, it is practically insoluble in water , which could impact its absorption and distribution.

Result of Action

As a medium-chain fatty acid, it may have roles in energy production and other metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methylheptanoic acid. For instance, its physical properties such as boiling temperature and critical pressure are influenced by environmental conditions .

特性

IUPAC Name |

5-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTHHBCWUMTZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

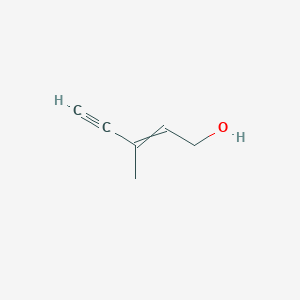

CCC(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910211 | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylheptanoic acid | |

CAS RN |

1070-68-4 | |

| Record name | 5-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 5-Methylheptanoic acid?

A1: 5-Methylheptanoic acid is a branched, short-chain fatty acid found in the surface lipids of certain plants like Nicotiana benthamiana []. It plays a role in the formation of glycolipids, specifically as a component of sucrose esters. These sucrose esters are crucial components of plant cuticles, contributing to their protective functions against environmental stressors.

Q2: How is 5-Methylheptanoic acid incorporated into more complex plant lipids?

A2: Research indicates that 5-Methylheptanoic acid, along with other branched short-chain fatty acids like 5-methylhexanoic acid, 4-methylhexanoic acid, and 6-methylheptanoic acid, are esterified to glucose and sucrose molecules in Nicotiana benthamiana []. Specifically, 5-Methylheptanoic acid has been identified in the structure of 6-O-acetyl-4-O-acyl-α-D-glucopyranosyl-(3-O-acyl)-β-D-fructofuranoside, a sucrose ester isolated from this plant species.

Q3: Are there any analytical techniques that can help identify and characterize 5-Methylheptanoic acid and related compounds in complex mixtures?

A3: While not specifically focusing on 5-Methylheptanoic acid, the research highlights the effectiveness of Supercritical Fluid Chromatography coupled with Mass Spectrometry and Time-of-Flight detection (SFC-MS-TOF) for separating and identifying isomers of branched perfluoroalkyl compounds, which are structurally similar to branched fatty acids []. This technique could potentially be adapted for the analysis of 5-Methylheptanoic acid and its isomers in plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)